molecular formula C13H12O4 B8800229 Ethyl 1,4-dihydroxy-2-naphthoate CAS No. 66928-23-2

Ethyl 1,4-dihydroxy-2-naphthoate

Cat. No. B8800229
CAS RN: 66928-23-2
M. Wt: 232.23 g/mol
InChI Key: MMAPSHDCAYFEAI-UHFFFAOYSA-N
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Patent
US04636456

Procedure details

28 g of 2-phenoxycarbonyl-1,4-dihydroxynaphthalene was dissolved in ethanol under a nitrogen stream, and 20.4 g of sodium ethylate was added thereto, followed by refluxing for 5 hours under heating. After being cooled, the solution was made weakly acidic with acetic acid, then ethanol was distilled off. Ethyl acetate and water were added thereto to separate and extract the product. The product was purified through silica gel column chromatography with an element having the same composition as that used in the Synthesis Example 1 to obtain compound (6) as crytals. Yield: 13 g (56%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]([C:10]1[CH:19]=[C:18]([OH:20])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]=1[OH:21])=[O:9])[C:2]1C=CC=C[CH:3]=1.CC[O-].[Na+].C(O)(=O)C>C(O)C>[CH2:2]([O:1][C:8]([C:10]1[CH:19]=[C:18]([OH:20])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]=1[OH:21])=[O:9])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
Name
Quantity
20.4 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
extract the product
CUSTOM
Type
CUSTOM
Details
The product was purified through silica gel column chromatography with an element
CUSTOM
Type
CUSTOM
Details
that used in the Synthesis Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.